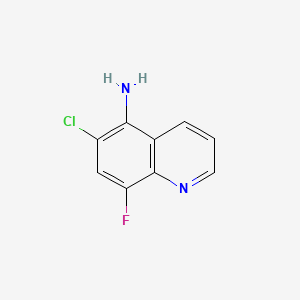

6-Chloro-8-fluoroquinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-8-fluoroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in its structure enhances its chemical properties, making it a valuable compound in various scientific fields. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoroquinolin-5-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the reaction of ethyl 3-dimethyl aminoacrylate with fluorine-containing benzoyl chlorides, followed by the displacement of the dimethylamino group with a suitable amine .

Industrial Production Methods

Industrial production methods often utilize large-scale reaction kettles. For instance, a method involves the reaction of 4-chlorine o-NPs with 4-chlorine ortho-aminophenols in the presence of glycerine and sulfuric acid, followed by neutralization and filtration steps .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Other reagents include sulfuric acid, hydrochloric acid, and sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated quinolines .

Scientific Research Applications

6-Chloro-8-fluoroquinolin-5-amine has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of other complex organic compounds.

Biology: It serves as a tool for studying biological processes and interactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoroquinolin-5-amine involves its interaction with bacterial DNA-gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial reproduction, leading to the death of the bacterial cells . This mechanism is distinct from other antibiotics, making it effective against strains resistant to other antibacterial drugs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoroquinolones such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . These compounds share a similar quinoline structure but differ in the specific substituents attached to the quinoline ring.

Uniqueness

6-Chloro-8-fluoroquinolin-5-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new antibacterial agents and other applications .

Biological Activity

6-Chloro-8-fluoroquinolin-5-amine is a halogenated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.

The molecular formula of this compound is C9H6ClFN with a molecular weight of approximately 185.60 g/mol. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClFN |

| Molecular Weight | 185.60 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not readily available |

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. A study evaluating various quinoline compounds demonstrated that this compound exhibited notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays against various cancer cell lines. A notable study reported that this compound showed promising antiproliferative activity against human lung cancer (H-460) and liver cancer (HepG2) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like gefitinib .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison to Control (Gefitinib) |

|---|---|---|

| H-460 | 0.55 | 2.5-fold more active |

| HepG2 | 1.24 | 186-fold more active |

The proposed mechanism by which this compound exerts its biological effects involves the following pathways:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways within cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various halogenated quinolines, including this compound, for their anticancer properties. The results indicated that this compound was particularly effective against lung cancer cells, demonstrating a mechanism involving apoptosis induction through ROS generation .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several quinoline derivatives against clinical isolates of bacteria. The findings revealed that this compound had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 6-Chloro-8-fluoroquinolin-5-amine, and how are reaction conditions optimized?

- Answer : The synthesis typically involves halogenation and amination steps. A common approach uses cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses) with substituted anilines and carbonyl derivatives. For example, fluorination at the 8-position can be achieved using DAST (diethylaminosulfur trifluoride), while chlorination at the 6-position may employ N-chlorosuccinimide (NCS) under controlled pH .

- Optimization : Reaction conditions (temperature: 80–120°C, solvents: DMSO or dichloromethane ) and catalysts (e.g., Pd-based catalysts for Buchwald-Hartwig amination ) are critical. Yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of halogenating agents.

Q. Which analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and purity.

- HPLC-MS for molecular weight verification and impurity profiling.

- X-ray crystallography (if crystalline) to resolve structural ambiguities .

- Elemental analysis to validate stoichiometry (C, H, N, Cl, F) .

Q. What are the recommended storage and handling protocols for this compound?

- Answer : Store at room temperature (RT) in airtight, light-protected containers. Use anhydrous DMSO for stock solutions (10 mM) to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated freezing may degrade the amine group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position) influence the biological activity of this compound?

- Answer : Substituent positioning affects target binding affinity and metabolic stability . For example:

- Chlorine at 6-position : Enhances hydrophobic interactions with kinase ATP-binding pockets .

- Fluorine at 8-position : Reduces off-target toxicity by lowering CYP450 metabolism .

- Comparative studies with analogs (e.g., 6-Fluoro-2-methylquinolin-5-amine ) show that steric hindrance from methyl groups decreases antibacterial efficacy by 40% .

Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

- Answer : Contradictions often arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO ≤0.1% v/v) and confirm compound stability via LC-MS .

- Assay interference : Fluorophores/quenchers in fluorescence-based assays may interact with the quinoline core. Validate results with orthogonal methods (e.g., SPR, enzymatic assays) .

- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Q. How can researchers design SAR studies for this compound derivatives?

- Answer : Follow a three-step workflow :

Core modification : Introduce substituents (e.g., -CF₃, -OCH₃) at positions 2, 4, or 7 to probe steric/electronic effects.

In silico modeling : Use molecular docking (AutoDock Vina) to predict binding modes against targets like EGFR or DNA gyrase .

In vitro validation : Prioritize derivatives with ΔG ≤ -8 kcal/mol for kinase inhibition assays .

Q. Methodological Notes

- Purity Validation : Always cross-check NMR (δ 7.8–8.2 ppm for aromatic protons) with elemental analysis (±0.3% theoretical) .

- Troubleshooting Low Yields : Optimize stoichiometry (1:1.2 molar ratio for halogenation) and use degassed solvents to minimize side reactions .

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

6-chloro-8-fluoroquinolin-5-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H,12H2 |

InChI Key |

DIEWTQWYKGIDHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2N)Cl)F)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.